![molecular formula C20H18 B14177802 tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene CAS No. 4432-72-8](/img/structure/B14177802.png)
tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracyclo[86224,7011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene is a complex organic compound characterized by its unique polycyclic structure This compound contains multiple fused rings, making it an interesting subject for chemical research and applications The structure of tetracyclo[86224,7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the polycyclic framework. This reaction involves a diene and a dienophile under controlled temperature and pressure conditions. Subsequent steps may include hydrogenation, oxidation, or other functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, alkoxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, hydroxylated compounds
科学的研究の応用
Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene has several scientific research applications, including:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene involves its interaction with molecular targets through its polycyclic structure and reactive functional groups. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The strained ring system and multiple double bonds contribute to its reactivity, allowing it to participate in various chemical reactions within biological systems.
類似化合物との比較
Similar Compounds
- Tetracyclo[11.6.1.0{7,20}.0{14,19}]icosa-1,3,5,7(20),11,14,16,18-octaene : Another polycyclic compound with a similar structure but different ring sizes and bond arrangements .
- Tetracyclo[8.6.2.2{4,7}.0{11,16}]icosa-1(16),4,6,10,17,19-hexaene : Contains a similar polycyclic framework with additional double bonds and ring systems .
Uniqueness
Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene is unique due to its specific arrangement of rings and double bonds, which imparts distinct chemical and physical properties. Its high degree of ring strain and reactivity make it a valuable compound for studying reaction mechanisms and developing new materials.
特性
CAS番号 |
4432-72-8 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC名 |
tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene |
InChI |
InChI=1S/C20H18/c1-2-4-20-18-12-10-16-7-5-15(6-8-16)9-11-17(13-14-18)19(20)3-1/h1-8,13-14H,9-12H2 |
InChIキー |
FHFKSHQXWRHMDT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=C(CCC3=CC=C1C=C3)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)
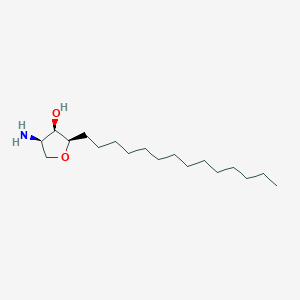
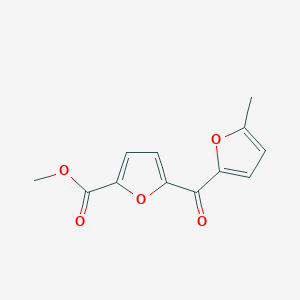


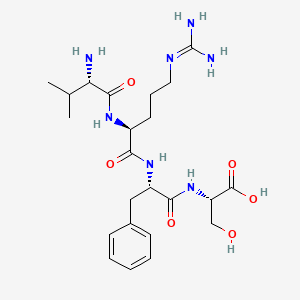
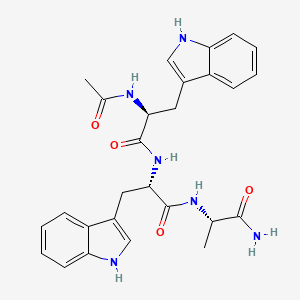
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)

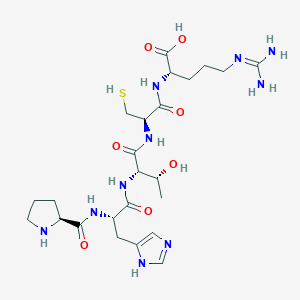

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
